molecular formula C14H17N3O2S B1274048 4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669737-43-3

4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1274048
M. Wt: 291.37 g/mol
InChI Key: IVMYIAUJRKKCNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of various hydrazonates with amines or isothiocyanates. For instance, the synthesis of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, the synthesis of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione involved theoretical analysis, suggesting that the reaction is energetically feasible at room temperature . Additionally, S-alkylated triazole derivatives were synthesized by alkylation of dihydro-1H-1,2,4-triazole-5-thiones with various alkylating agents . The synthesis of 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was carried out through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization .

Molecular Structure Analysis

The molecular structure of these triazole derivatives has been characterized using various spectroscopic methods and theoretical calculations. For example, the structure of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography, complemented by density functional theory (DFT) calculations . The molecular geometry and vibrational frequencies were calculated and showed good agreement with experimental values. Similarly, the molecular structure of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione was analyzed using FT-IR, UV-visible, NMR spectra, and DFT calculations, which indicated the dominance of the thione form over the thiol form .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various electronic parameters and molecular electrostatic potential surfaces. For instance, the biological activities of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione were theoretically predicted, suggesting potential inhibition of cyclin-dependent kinase 5 enzyme . The regiospecific S-benzylation/allylation of triazole-thione precursors was achieved using different bases, leading to allyl group migration and the formation of various allylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these triazole derivatives have been extensively studied. The nonlinear optical properties of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were predicted to be greater than those of urea . The solvation effects and conformational flexibility of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione were examined using DFT calculations, and the compound was also screened for antibacterial, antifungal, and antioxidant activities .

Scientific Research Applications

Synthesis of Schiff Bases

The compound 4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol was explored in the context of synthesizing novel Schiff bases containing the 1,2,4-triazole ring. This research involved preparing various derivatives through a series of chemical reactions, highlighting the compound's versatility in synthesizing Schiff base derivatives with potential for various applications (Mobinikhaledi et al., 2010).

Anticancer Activity

Eugenol derivatives, including the compound , were synthesized and characterized for their anticancer activity against breast cancer cells. One particular derivative demonstrated significant cytotoxicity, suggesting the potential of this compound and its derivatives in cancer treatment (Alam, 2022).

Fungicidal Activity

The synthesis of eugenol-fluorinated triazole derivatives, including this compound, was explored for their fungicidal activity. This research suggests potential agricultural applications in combating fungal diseases (Lima et al., 2022).

Corrosion Inhibition

The compound was studied for its ability to inhibit corrosion of mild steel in acidic environments. Its effectiveness as a corrosion inhibitor highlights its potential application in protecting metals against corrosion (Orhan et al., 2012).

Chemical Reactions and Modifications

Alkylation and Aminomethylation

The compound was involved in reactions leading to various derivatives through alkylation and aminomethylation, demonstrating its reactivity and potential for further chemical modifications (Kaldrikyan et al., 2016).

Synthesis of Novel Derivatives

Research on synthesizing novel derivatives of the compound, focusing on their potential ligand activity for serotonin receptors, further underscores its importance in medicinal chemistry (Salerno et al., 2004).

properties

IUPAC Name

3-[1-(4-methoxyphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-4-9-17-13(15-16-14(17)20)10(2)19-12-7-5-11(18-3)6-8-12/h4-8,10H,1,9H2,2-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMYIAUJRKKCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395365
Record name 4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

669737-43-3
Record name 4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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